meso-Tetra(4-tert-butylphenyl) Porphine
Overview
Description
Meso-Tetra(4-tert-butylphenyl) Porphine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 839.18 and its molecular formula is C60H62N4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C60H62N4/c1-57(2,3)41-21-13-37(14-22-41)53-45-29-31-47(61-45)54(38-15-23-42(24-16-38)58(4,5)6)49-33-35-51(63-49)56(40-19-27-44(28-20-40)60(10,11)12)52-36-34-50(64-52)55(48-32-30-46(53)62-48)39-17-25-43(26-18-39)59(7,8)9/h13-36,61,64H,1-12H3 .Chemical Reactions Analysis
The aggregation of meso-tetra (4-sulfonatophenyl) porphyrin molecules as a function of solvent pH is a complex process because of the co-existence of many possible interacting monomeric ionic forms that self-assemble into various aggregate structures .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Aggregation and Metal Ion Detection
Research by Corsini & Herrmann (1986) in "Talanta" explored the aggregation of a similar compound, meso-tetra(p-sulphonatophenyl)porphine, which is an analytical reagent for metal detection at low concentrations. Their studies indicated a monomer-dimer equilibrium in solutions up to a concentration of about 3 x 10^(-4)M, suggesting potential applications in precise metal ion detection and quantification (Corsini & Herrmann, 1986).
DNA Interaction
Carvlin & Fiel (1983) investigated the interaction of a similar large meso-substituted porphine, meso-tetra(4-N-methylpyridyl)porphine, with calf thymus DNA, revealing its capacity for intercalation and external electrostatic association. This suggests its potential application in studying DNA structure and function, and possibly in DNA-based technologies (Carvlin & Fiel, 1983).
Porphyrin-DNA Complexes
A study by Carvlin, Datta-Gupta, & Fiel (1982) on the circular dichroism spectroscopy of a cationic porphyrin bound to DNA demonstrated that meso-tetra(p-N-trimethylanilinium) porphine, while not exhibiting intercalation behavior, showed avid binding to B-form DNA. This provides insights into the potential application of meso-substituted porphines in studying DNA-porphyrin interactions and their implications in biological systems (Carvlin, Datta-Gupta, & Fiel, 1982).
Photodynamic Therapy
Matos, Ribeiro, & Gomes (2015) explored the interaction of various porphyrins, including meso-tetra(p-hydroxyphenyl) porphine, with model membranes to understand their distribution in normal and neoplastic tissues. This research is critical in choosing light-sensitizing agents for cancer treatment, particularly in photodynamic therapy, highlighting the potential application of meso-substituted porphines in medical treatment and diagnostics (Matos, Ribeiro, & Gomes, 2015).
Catalytic Applications
Zhang et al. (2012) reported in the "Journal of the American Chemical Society" on the synthesis of metal-organic materials templated by meso-Tetra(N-methyl-4-pyridyl)porphine tetratosylate (TMPyP), which encapsulate metalloporphyrins in octahemioctahedral cages. These materials can serve as size-selective heterogeneous catalysts for olefin oxidation, indicating the potential of meso-substituted porphines in catalysis and material science (Zhang et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
meso-Tetra(4-tert-butylphenyl) Porphine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and at room temperature to maintain its stability .
Properties
IUPAC Name |
5,10,15,20-tetrakis(4-tert-butylphenyl)-21,23-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H62N4/c1-57(2,3)41-21-13-37(14-22-41)53-45-29-31-47(61-45)54(38-15-23-42(24-16-38)58(4,5)6)49-33-35-51(63-49)56(40-19-27-44(28-20-40)60(10,11)12)52-36-34-50(64-52)55(48-32-30-46(53)62-48)39-17-25-43(26-18-39)59(7,8)9/h13-36,61,64H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYJGWWPMWEZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)C=C4)C9=CC=C(C=C9)C(C)(C)C)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H62N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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